molecular formula C2H4Cl2N6 B3343046 Chloroazodin CAS No. 502-98-7

Chloroazodin

Cat. No.: B3343046
CAS No.: 502-98-7
M. Wt: 183.00 g/mol
InChI Key: PMPQRINMBYHVSP-MDZDMXLPSA-N
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Preparation Methods

Chloroazodin is synthesized by treating an acetic acid-sodium acetate solution of guanidine nitrate with sodium hypochlorite in the cold. The reaction yields bright yellow needles, plates, or flakes of this compound . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s purity and stability.

Chemical Reactions Analysis

Chloroazodin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different chlorinated derivatives.

    Reduction: The compound can be reduced to form less chlorinated or dechlorinated products.

    Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloroazodin has several scientific research applications:

Mechanism of Action

Chloroazodin exerts its effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The compound targets the microbial cell wall and membrane, causing structural damage and inhibiting essential cellular functions .

Comparison with Similar Compounds

Chloroazodin is similar to other chlorine-based disinfectants such as hypochlorous acid and hypochlorite. it is unique due to its specific molecular structure and the presence of multiple chlorine atoms, which enhance its antimicrobial properties. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable compound in various scientific and industrial applications.

If you have any further questions or need more details, feel free to ask!

Properties

CAS No.

502-98-7

Molecular Formula

C2H4Cl2N6

Molecular Weight

183.00 g/mol

IUPAC Name

(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine

InChI

InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+

InChI Key

PMPQRINMBYHVSP-MDZDMXLPSA-N

Isomeric SMILES

C(=N/Cl)(\N=N\C(=N\Cl)\N)/N

SMILES

C(=NCl)(N)N=NC(=NCl)N

Canonical SMILES

C(=NCl)(N)N=NC(=NCl)N

502-98-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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